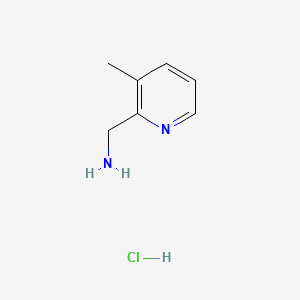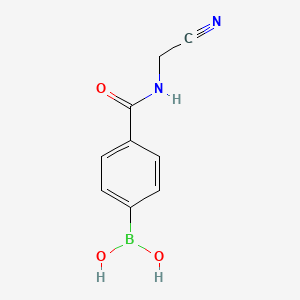
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is a fluorogenic substrate commonly used in biochemical assays to measure enzymatic activity. This compound is particularly useful in the study of proteases, such as trypsin and thrombin, due to its ability to emit fluorescence upon enzymatic cleavage .
作用機序
Target of Action
The primary target of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is the Kex2 endoprotease . This enzyme plays a crucial role in the processing of precursor proteins by cleaving at specific sites.
Mode of Action
This compound acts as a substrate for the Kex2 endoprotease . The compound is cleaved by the enzyme at specific sites, leading to changes in the protein’s structure and function.
Result of Action
The result of the action of this compound is the cleavage of the compound by the Kex2 endoprotease . This leads to changes in the structure and function of the protein, which can have various downstream effects depending on the specific context and environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride typically involves the stepwise assembly of the peptide chain, followed by the attachment of the 7-amido-4-methylcoumarin moiety. The process begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then elongated through standard peptide coupling reactions, often using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the 7-amido-4-methylcoumarin is attached to the peptide chain, and the compound is purified and converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of protective groups and coupling reagents is optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by proteases, which recognize and cleave specific peptide bonds within the compound. The cleavage of the peptide bond adjacent to the 7-amido-4-methylcoumarin moiety results in the release of a fluorescent product .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include proteases such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for monitoring protease activity .
科学的研究の応用
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride can be compared with other similar fluorogenic substrates:
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for thrombin activity assays.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for trypsin activity assays.
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride: A substrate for cathepsin B activity assays.
特性
IUPAC Name |
tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O7.ClH/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4;/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33);1H/t20-,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPBUDRCWAHCH-GUTACTQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45ClN8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133448-23-4 |
Source


|
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133448-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)
![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)





![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)

